molecular formula C7H8N4 B13473389 N-methylpyrazolo[1,5-a]pyrazin-4-amine

N-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B13473389
M. Wt: 148.17 g/mol
InChI Key: WBUYEJHHIIUWPU-UHFFFAOYSA-N
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Description

N-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research and development.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

N-methylpyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C7H8N4/c1-8-7-6-2-3-10-11(6)5-4-9-7/h2-5H,1H3,(H,8,9)

InChI Key

WBUYEJHHIIUWPU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=CC=N2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-methylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and alkylation reactions often involve reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine and related compounds have applications in chemistry, biology, medicine, and industry. These applications stem from their potential biological activities, role as building blocks in synthesizing complex molecules, and potential use in developing new materials and pharmaceuticals.

Scientific Research Applications

  • Chemistry N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine serves as a building block in creating more complex molecules.
  • Biology The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding. Pyrazolo[1,5-a]pyrimidines, which share a similar pyrazole framework, have demonstrated antiviral properties.
  • Medicine There is research into its potential as a therapeutic agent, especially for treating cancer and neurological disorders. Pyrazolo[1,5-a]pyrimidine derivatives have shown anticancer potential and enzymatic inhibitory activity, potentially leading to new drug designs .
  • Industry It may be used to develop new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine involves interactions with molecular targets like enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Understanding the pathways involved in its mechanism of action is crucial for determining potential therapeutic benefits and side effects.

Pyrazolo[1,5-a]pyrazines and Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrazines are an important class of heterocyclic systems with synthetic and biological potential . Similarly, pyrazolo[1,5-a]pyrimidine derivatives are N-heterocyclic compounds with a high impact in medicinal chemistry and have gained attention in material science for their photophysical properties .

Antituberculosis Potential

Pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a potential antituberculosis lead through high-throughput whole-cell screening . Resistance to these compounds was conferred by a mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation .

Mechanism of Action

The mechanism of action of N-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. For example, it has been shown to inhibit the catalytic activity of HIV-1 integrase and suppress the growth of lung cancer cells . The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methylpyrazolo[1,5-a]pyrazin-4-amine stands out due to its specific structure, which allows for unique interactions with biological targets

Biological Activity

N-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused pyrazole and pyrazine ring system. Its molecular formula is C6H7N5C_6H_7N_5 with a molecular weight of approximately 151.15 g/mol. The compound's structure allows for various substitutions, which can significantly impact its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. For instance, it can inhibit the catalytic activity of HIV-1 integrase, which is crucial for viral replication.
  • Receptor Modulation : this compound interacts with cellular receptors, affecting signal transduction pathways that regulate cellular functions. This includes modulation of dopamine receptors and other neuroreceptors relevant in neurological disorders .

Biological Activities

This compound exhibits several notable biological activities:

  • Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. In studies, it exhibited growth inhibition with GI(50) values reaching sub-micromolar concentrations against multiple tumor types .
  • Neuroprotective Properties : Research indicates that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial Activity : Some studies have suggested potential antimicrobial properties against bacterial strains, although further investigation is needed to elucidate these effects fully .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeSignificant inhibition of cancer cell proliferation
Enzyme InhibitionInhibition of HIV-1 integrase
NeuroprotectivePotential protective effects in neurodegeneration
AntimicrobialActivity against certain bacterial strains

Case Study: Antiproliferative Activity

In a study investigating the structure-activity relationship (SAR) of this compound derivatives, researchers found that modifications at specific positions on the pyrazine ring significantly influenced antiproliferative activity. The most active compounds were identified through high-throughput screening against over 50 tumor cell lines, demonstrating a promising profile for further development as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. Various synthetic methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and palladium-catalyzed reactions.

Table 2: Synthetic Methods Overview

MethodologyDescription
Microwave-Assisted SynthesisEnhances reaction rates and yields
Palladium-Catalyzed ReactionsFacilitates formation of complex derivatives
Cyclization from PrecursorsCommonly involves amines and halogenated pyrazoles

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